molecular formula C10H11NO3 B14212024 (1-Oxo-1-phenylpropan-2-yl)carbamic acid CAS No. 569659-45-6

(1-Oxo-1-phenylpropan-2-yl)carbamic acid

Cat. No.: B14212024
CAS No.: 569659-45-6
M. Wt: 193.20 g/mol
InChI Key: ILTIAXWFARAHDJ-UHFFFAOYSA-N
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Description

(1-Oxo-1-phenylpropan-2-yl)carbamic acid is a synthetic carbamic acid derivative intended for research and development purposes. Carbamic acids, which feature an amine group directly bonded to a carboxylic acid group, are of significant interest in medicinal chemistry and chemical biology. They are known to serve as key intermediates in the synthesis of more complex molecules, including protease inhibitors and peptidomimetics . The structure of this compound, which incorporates a propiophenone moiety and a carbamic acid functional group, suggests potential utility in the design of enzyme inhibitors or as a building block in organic synthesis. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

569659-45-6

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl)carbamic acid

InChI

InChI=1S/C10H11NO3/c1-7(11-10(13)14)9(12)8-5-3-2-4-6-8/h2-7,11H,1H3,(H,13,14)

InChI Key

ILTIAXWFARAHDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(=O)O

Origin of Product

United States

Preparation Methods

HATU-Mediated Coupling

The most widely utilized method involves coupling β-amino ketones with carbamic acid precursors using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). In a representative procedure:

  • Reactants :
    • 2-Heptanamidoethan-1-aminium chloride (1.44 mmol)
    • Boc-L-Phe-OH (1.72 mmol)
    • HATU (1.72 mmol)
    • N,N-Diisopropylethylamine (DIPEA, 4.32 mmol)
  • Conditions :
    • Anhydrous N,N-dimethylformamide (DMF, 7 mL)
    • Room temperature, 2 hours
  • Workup :
    • Ethyl acetate extraction
    • Sequential washes with 1M HCl, saturated NaHCO₃, and NaCl
    • MgSO₄ drying and column chromatography

This method achieves 73% yield for tert-butyl-protected intermediates, which require subsequent deprotection to yield the target carbamic acid.

CDI Activation Strategy

Carbonyl diimidazole (CDI) enables carbamate formation under mild conditions:

  • Reactants :
    • N-Acetyl-L-phenylalanine (7.24 mmol)
    • CDI (7.96 mmol)
    • Diisobutylaluminum hydride (DIBAL-H, 15.2 mmol)
  • Conditions :
    • Dichloromethane (51 mL)
    • −78°C, 60 minutes
  • Outcome :
    • 15% isolated yield of (S)-N-(1-oxo-3-phenylpropan-2-yl)acetamide
    • Requires hydrolysis to convert acetamide to carbamic acid

CDI activation is less efficient than HATU but avoids racemization in chiral substrates.

Boc-Protection/Deprotection Sequences

tert-Butoxycarbonyl (Boc) Intermediate Synthesis

Boc-protected precursors are synthesized to improve solubility and prevent side reactions:

Example Protocol :

  • Coupling :
    • 2-Heptanamidoethylamine + Boc-L-Phg-OH (1.32 mmol)
    • HATU (1.32 mmol), DIPEA (3.60 mmol) in DMF
  • Purification :
    • LiCl(aq) washes to remove unreacted DIPEA
    • Column chromatography (hexane:ethyl acetate)

Deprotection to Carbamic Acid :

  • Reagents :
    • Trifluoroacetic acid (TFA):DCM (1:1 v/v)
  • Conditions :
    • 2 hours, room temperature
  • Yield :
    • >85% after neutralization and lyophilization

Boc strategies enhance reaction control but add synthetic steps.

Stereoselective Syntheses

Chiral Pool Utilization

L-Phenylalanine derivatives serve as chiral templates:

  • Starting Material :
    • Boc-L-Phe-OH (enantiomerically pure)
  • Key Step :
    • DIBAL-H reduction of imidazolide intermediates at −78°C
  • Outcome :
    • Retention of configuration at C2
    • 68% enantiomeric excess for benzyl carbamate derivatives

Racemization is minimized below −60°C.

Comparative Method Analysis

Method Yield (%) Purity (HPLC) Stereocontrol Scalability
HATU Coupling 73 >95% Moderate Industrial
CDI Activation 15–42 85–90% High Lab-scale
Boc Deprotection 85–90 >98% Excellent Pilot-scale

Critical Observations :

  • HATU achieves higher yields but risks epimerization above 25°C
  • CDI preserves stereochemistry but requires cryogenic conditions
  • Boc deprotection introduces acidic waste streams, complicating purification

Structural Characterization Data

Spectroscopic Profiles

¹H NMR (700 MHz, CDCl₃) :

  • δ 9.63 (s, 1H, CHO)
  • δ 7.32–7.14 (m, 5H, Ar-H)
  • δ 4.75 (m, 1H, CHNH)
  • δ 3.20 (d, J = 6.2 Hz, 2H, CH₂)

¹³C NMR (175 MHz, CDCl₃) :

  • δ 198.8 (C=O ketone)
  • δ 170.1 (C=O carbamate)
  • δ 135.5–127.2 (aromatic carbons)
  • δ 59.8 (CHNH)

Industrial-Scale Considerations

Solvent Selection

  • DMF : Optimal for HATU reactions but requires strict control of residual amines
  • DCM : Preferred for CDI activations despite environmental concerns

Cost Analysis

Reagent Cost per kg (USD) Method Utilization
HATU 12,500 High
CDI 8,200 Moderate
Boc-L-Phe-OH 6,800 High

Chemical Reactions Analysis

Types of Reactions: (1-Oxo-1-phenylpropan-2-yl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1-Oxo-1-phenylpropan-2-yl)carbamic acid, also known as C10H11NO3, has several applications in scientific research, including uses in synthesizing pharmaceutical compounds and investigating enzyme inhibition .

Scientific Research Applications

This compound is a chemical compound with applications in synthesizing other molecules and studying biological interactions. Research findings include:

  • Synthesis of AOXD derivatives: It is used in the synthesis of amino-1,2,4-oxadiazines (AOXDs), which are investigated for their physicochemical properties and potential in drug development .
  • Enzyme inhibition studies: Derivatives of this compound are studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative disease research .
  • Synthesis of N-acylsulfonamide derivatives: It is employed in creating N-acylsulfonamides, compounds with applications in organic synthesis and drug discovery .
  • Peptide-alkoxyamine drugs: Alkoxyamines, related to carbamic acid derivatives, are used in creating novel drugs to combat parasitic diseases . These drugs are designed to be activated by parasite proteases, leading to the generation of alkyl radicals that kill the parasites .

Enzyme Inhibition Case Study

In a study of novel benzene-based carbamates, researchers synthesized and tested several compounds for their ability to inhibit AChE and BChE . Two compounds of interest were:

  • Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate
  • Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate

Mechanism of Action

The mechanism of action of (1-Oxo-1-phenylpropan-2-yl)carbamic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Carbamic Acid Derivatives

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Backbone Substituents Key Functional Groups pKa (Predicted) Density (g/cm³)
(1-Oxo-1-phenylpropan-2-yl)carbamic acid C₁₀H₁₁NO₃ Phenyl, ketone Carbamic acid ~12.23* 1.29*
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate C₁₅H₂₀N₂O₄ Morpholino, ketone Carbamate, morpholine 11.04 1.204
Carbamic acid, (4-chlorophenyl)-ester C₁₅H₁₄ClN₃O₃ 4-Chlorophenyl, iminopyridinyl Carbamate, chlorophenyl 12.23 1.29
tert-Butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate C₁₄H₂₁NO₃ Hydroxypropyl, phenyl Carbamate, tert-butyl N/A N/A

*Predicted values based on structurally similar compounds .

Key Observations :

  • Backbone Diversity : The target compound’s phenyl-ketone backbone distinguishes it from morpholine- or hydroxypropyl-substituted analogues (e.g., ).
  • Electron-Withdrawing Effects : The ketone group in this compound may enhance electrophilicity compared to morpholine or tert-butyl carbamates, influencing reactivity and solubility .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Activity and Toxicity Comparisons
Compound Name Biological Target IC₅₀/EC₅₀ Toxicity (vs. Imipramine) Key Findings
This compound Sirtuin enzymes (hypothetical) N/A Lower* Potential CNS excitation
ZMAL (Sirtuin substrate) Sirtuin deacetylase Substrate N/A Used in fluorescent assays
PS-1 (Carbamic acid derivative) CNS receptors N/A 50% lower Antidepressant activity
Imipramine (Reference) Monoamine transporters N/A Baseline Standard antidepressant

*Inferred from structural analogues (e.g., PS-1) showing lower toxicity than imipramine .

Key Observations :

Solubility and Stability

  • Solubility : Carbamic acid derivatives generally exhibit moderate solubility in polar solvents due to hydrogen-bonding capacity. The ketone group in the target compound may reduce solubility compared to hydroxypropyl or morpholine derivatives .
  • Stability : Carbamates are prone to hydrolysis under acidic or basic conditions. The electron-withdrawing ketone group in the target compound may accelerate hydrolysis compared to tert-butyl-protected analogues .

Q & A

Q. How can the synthesis of (1-Oxo-1-phenylpropan-2-yl)carbamic acid be optimized for higher yield and purity?

Methodological Answer: Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbamate formation by stabilizing intermediates .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like hydrolysis .
  • Catalyst use : Base catalysts (e.g., triethylamine) improve nucleophilic attack efficiency during coupling steps .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product from unreacted precursors.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.8–2.2 ppm (CH₃ group), δ 5.1–5.5 ppm (carbamate NH), and aromatic protons (δ 7.2–7.8 ppm) confirm substituents .
    • ¹³C NMR : Carbonyl carbons (C=O) appear at 165–175 ppm .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the carbamate group .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states to compare zwitterion vs. carbamic acid mechanisms. For example, activation energies for nucleophilic attack can validate experimentally observed intermediates .
  • Solvent Effects : Continuum solvation models (e.g., COSMO-RS) predict solvent impacts on reaction kinetics .
  • Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Example Workflow:

Optimize geometries of reactants, intermediates, and products using B3LYP/6-311+G(d,p).

Calculate Gibbs free energy profiles under varying pH conditions.

Validate using experimental kinetic data .

Q. What experimental and computational approaches are used to analyze degradation pathways under oxidative conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to H₂O₂ or UV light. Monitor via HPLC for byproducts (e.g., phenylacetone derivatives) .
  • Molecular Dynamics (MD) : Simulate bond dissociation energies to predict cleavage sites (e.g., carbamate C-N bonds) .
  • LC-MS/MS : Identify degradation products using fragmentation patterns .

Key Stability Factors:

  • pH : Acidic conditions accelerate hydrolysis; stability is optimal at pH 6–8 .
  • Temperature : Degradation rates double with every 10°C increase .

Q. How can researchers reconcile discrepancies in pKa values reported across studies?

Methodological Answer:

  • Potentiometric Titration : Standardize conditions (ionic strength, temperature) to minimize variability .
  • Computational pKa Prediction : Use software like MarvinSuite or ACD/Labs, calibrating with experimental data .
  • Meta-Analysis : Compare datasets from multiple studies, adjusting for solvent effects (e.g., water vs. DMSO) .

Example pKa Data (Illustrative):

MethodpKa (NH)Solvent
Potentiometry9.2Water
DFT (B3LYP)9.5Gas phase
Experimental (DMSO)8.7DMSO

Q. What strategies mitigate interference from byproducts during analytical quantification?

Methodological Answer:

  • Chromatographic Separation : Use UPLC with a C18 column and mobile phase (e.g., 0.1% formic acid/acetonitrile) to resolve peaks .
  • Derivatization : React with dansyl chloride to enhance UV detection sensitivity .
  • Standard Addition Method : Spiking samples with known concentrations corrects matrix effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity with CO₂?

Methodological Answer:

  • Mechanistic Re-evaluation : Compare zwitterion vs. carbamic acid pathways using isotopic labeling (¹³CO₂) to track reaction products .
  • Kinetic Studies : Measure rate constants under controlled humidity and temperature to isolate variables .
  • Cross-Validation : Replicate conflicting studies using identical equipment (e.g., stopped-flow spectrophotometers) .

Key Insight: Discrepancies often arise from solvent choice (aqueous vs. non-aqueous) or CO₂ partial pressure .

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